ELOVL6 Potency Drop: Carbonylamide vs. Sulfonamide Leads
The target compound’s ELOVL6 IC₅₀ of 100,000 nM represents a 57‑fold loss in potency relative to the 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane lead 1a (IC₅₀ = 1750 nM) and a 1,266‑fold loss relative to the optimized lead 1w (IC₅₀ = 79 nM) [1][2]. This demonstrates that the carbonylamide bridge is incompatible with high‑affinity ELOVL6 binding, a critical differentiator for labs that require weak or inactive ELOVL6 controls.
| Evidence Dimension | ELOVL6 enzyme inhibition (IC₅₀, radiometric assay) |
|---|---|
| Target Compound Data | IC₅₀ = 100,000 nM |
| Comparator Or Baseline | Lead 1a: IC₅₀ = 1750 nM; Lead 1w: IC₅₀ = 79 nM |
| Quantified Difference | ‑57‑fold (vs 1a); ‑1,266‑fold (vs 1w) |
| Conditions | Human ELOVL6 recombinant enzyme; C16‑acyl‑CoA substrate; radiometric assay [1][2] |
Why This Matters
Labs seeking a weak ELOVL6 inhibitor as a negative control or for counter‑screening must select this exact compound; any sulfonamide analog would be erroneously potent.
- [1] BindingDB. BDBM50596181. Affinity data for 3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile against ELOVL6. View Source
- [2] Nagase, T. et al. (2009) 'Synthesis and biological evaluation of a novel 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors', J. Med. Chem., 52(14), pp. 4111–4114. View Source
